3-(4-Diethylamino-2-hydroxy-phenyl)-2-methyl-propionic acid
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Overview
Description
alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid: is an organic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by a cinnamic acid structure where the benzene ring is hydroxylated . The chemical formula for alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid is C14H19NO3 , and it has a molecular weight of 249.31 g/mol . This compound is known for its experimental use in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction may include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid are designed to maximize yield and efficiency. These methods often involve large-scale reactions with optimized conditions, including temperature control, pressure regulation, and the use of industrial-grade reagents. The specific details of these methods are typically kept confidential by manufacturing companies .
Chemical Reactions Analysis
Types of Reactions: alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
- Coumaric acids
- Cinnamic acids
- m-Aminophenols
- Dialkylarylamines
- Aniline and substituted anilines
Comparison: alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid is unique in its specific structure, which includes a hydroxylated benzene ring and a diethylamino group. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds. For example, its hydroxylation pattern and diethylamino substitution may enhance its solubility and reactivity compared to other cinnamic acid derivatives .
Properties
CAS No. |
125769-41-7 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(E)-3-[4-(diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H19NO3/c1-4-15(5-2)12-7-6-11(13(16)9-12)8-10(3)14(17)18/h6-9,16H,4-5H2,1-3H3,(H,17,18)/b10-8+ |
InChI Key |
JAEWDFYDSACHDN-CSKARUKUSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(\C)/C(=O)O)O |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C)C(=O)O)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C)C(=O)O)O |
Synonyms |
alpha-methyl-2-hydroxy-4-diethylaminocinnamic acid alpha-MHDAC |
Origin of Product |
United States |
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